![molecular formula C20H20N2O4S B3010268 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-phenoxypropanamide CAS No. 681232-93-9](/img/structure/B3010268.png)
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-phenoxypropanamide
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Description
The compound N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-phenoxypropanamide is a synthetic molecule that features a thiazole ring, a common structural motif in medicinal chemistry due to its biological relevance. Thiazole derivatives have been widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the dimethoxyphenyl group suggests potential interactions with biological targets, while the phenoxypropanamide moiety could contribute to the compound's overall physicochemical properties and bioactivity.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiazole ring. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-phenoxypropanamide would likely involve the condensation of a dimethoxyphenyl-thiazole with a phenoxypropanamide under suitable conditions to ensure the formation of the desired amide bond.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. This structure is crucial for the biological activity of these compounds. The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . The specific substituents on the thiazole ring, such as the dimethoxyphenyl and phenoxypropanamide groups, would influence the overall molecular geometry and electronic distribution, potentially affecting the compound's interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of an amide group can participate in hydrogen bonding, which is significant for biological interactions . Additionally, the electron-donating methoxy groups on the phenyl ring could influence the reactivity of the compound towards electrophiles or nucleophiles. The thiazole ring itself can engage in reactions such as halogenation, alkylation, or oxidation, which can be utilized to further modify the compound for enhanced biological activity or solubility .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, thermal stability, and film-forming capability, are influenced by their molecular structure . The presence of substituents like the dimethoxyphenyl group could enhance the solubility of the compound in organic solvents, while the phenoxypropanamide moiety might contribute to the overall lipophilicity, affecting the compound's absorption and distribution in biological systems. The thermal stability of such compounds is also an important consideration for their practical application in drug formulation .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Thiazole derivatives, which include compounds similar to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-phenoxypropanamide, have been extensively studied for their antimicrobial and antifungal properties. Research has shown that these derivatives exhibit significant activity against various bacterial and fungal species. For instance, a study by Chawla (2016) highlighted the efficacy of thiazole derivatives against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. Such properties make them potential candidates for developing new antimicrobial agents.
Synthesis and Structural Analysis
The synthesis and structural analysis of thiazole derivatives, including compounds like N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-phenoxypropanamide, are crucial for understanding their chemical properties and potential applications. Studies such as those conducted by Prabhuswamy et al. (2016) and Talupur et al. (2021) focus on the synthesis processes, crystal structures, and Hirshfeld surface analyses of these compounds, providing valuable insights for future applications.
Anticancer Activity
Thiazole derivatives have been identified as potential anticancer agents. Research such as the study by Ravinaik et al. (2021) has explored the synthesis of specific thiazole derivatives and evaluated their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest the potential of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-phenoxypropanamide in cancer research and therapy.
Corrosion Inhibition
Thiazole derivatives have been found to be effective as corrosion inhibitors, particularly for metals like copper. The study by Farahati et al. (2019) demonstrates the synthesis and application of thiazoles in protecting copper surfaces from corrosion, highlighting the diverse applications of these compounds in industrial settings.
Dyeing and Biological Activity of Fabrics
Thiazole derivatives have been used in the synthesis of dyes with biological activities. Research like that of Khalifa et al. (2015) indicates that these compounds can be used to dye polyester fibers, providing both color and biological activity, such as antimicrobial properties, to the fabric.
Fluorescent Chemosensor for Metal Ion Detection
Studies have also explored the use of thiazole derivatives as fluorescent chemosensors. For example, Khan (2020) discusses the synthesis of a pyrazoline derivative, which acts as a fluorescent chemosensor for detecting Fe3+ metal ions, showcasing the potential of these compounds in analytical chemistry and environmental monitoring.
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-15-8-9-18(25-2)16(12-15)17-13-27-20(21-17)22-19(23)10-11-26-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZNCPMGTOHDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
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